molecular formula C9H18Cl2N4 B13519770 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride

4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride

Cat. No.: B13519770
M. Wt: 253.17 g/mol
InChI Key: FEGZRCODPRMNIG-UHFFFAOYSA-N
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Description

4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride is a synthetic organic compound that features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole moiety. This can be achieved through nucleophilic substitution reactions where the triazole acts as a nucleophile.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole ring.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its triazole moiety is known for its bioactivity, and the compound could be explored for its potential as a therapeutic agent.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazole
  • 4-methylpiperidine
  • 1,2,4-triazole derivatives

Uniqueness

What sets 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride apart is the combination of the triazole and piperidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H18Cl2N4

Molecular Weight

253.17 g/mol

IUPAC Name

4-methyl-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride

InChI

InChI=1S/C9H16N4.2ClH/c1-9(3-5-10-6-4-9)8-12-11-7-13(8)2;;/h7,10H,3-6H2,1-2H3;2*1H

InChI Key

FEGZRCODPRMNIG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=NN=CN2C.Cl.Cl

Origin of Product

United States

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